Debrisoquin

描述

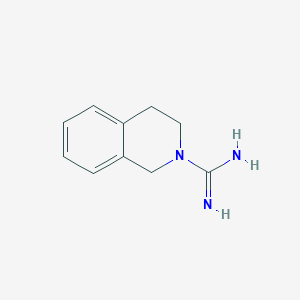

Structure

3D Structure

属性

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPGJSVJDAJRLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022885 | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1131-64-2 | |

| Record name | Debrisoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Debrisoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Debrisoquine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEBRISOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X31CDK040E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

278-280 °C, 278 - 280 °C | |

| Record name | Debrisoquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Debrisoquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Debrisoquin's Mechanism of Action: A Technical Guide

Debrisoquin, an antihypertensive agent, exerts its therapeutic effect through a multi-faceted mechanism primarily centered on the sympathetic nervous system. This technical guide provides an in-depth exploration of the molecular and physiological actions of this compound, intended for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism: Adrenergic Neuron Blockade

This compound is classified as an adrenergic neuron-blocking drug.[1][2] Its primary mechanism of action is the inhibition of neurotransmission at the postganglionic sympathetic neuroeffector junction. This is achieved not by blocking adrenergic receptors, but by preventing the release of the neurotransmitter norepinephrine (NE) from sympathetic nerve terminals.[1][2]

The process begins with the active uptake of this compound into the presynaptic neuron via the norepinephrine transporter (NET).[1] Once inside the neuron, this compound is further concentrated within the norepinephrine storage vesicles. This accumulation of this compound within the vesicles displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores. Consequently, upon the arrival of an action potential at the nerve terminal, the amount of norepinephrine released into the synaptic cleft is significantly reduced. This diminished norepinephrine release leads to decreased stimulation of postsynaptic adrenergic receptors, resulting in a reduction in sympathetic tone and a lowering of blood pressure.

Interaction with Key Proteins

This compound's pharmacological profile is significantly influenced by its interaction with several key proteins, including transporters and metabolizing enzymes.

Norepinephrine Transporter (NET)

Organic Cation Transporter 1 (OCT1)

This compound is a substrate for the organic cation transporter 1 (OCT1), which is primarily expressed in the liver. This transporter plays a crucial role in the hepatic uptake of this compound, making it available for metabolism. The interaction of this compound with OCT1 is characterized by Michaelis-Menten kinetics.

Table 1: this compound Interaction with Organic Cation Transporter 1 (OCT1)

| Parameter | Value | Reference |

| Km | 5.9 ± 1.5 µM | |

| Vmax | 41.9 ± 4.5 pmol/min/mg protein | |

| IC50 (for inhibition of MPP+ uptake) | 6.2 ± 0.8 µM |

Cytochrome P450 2D6 (CYP2D6)

The metabolism of this compound is predominantly carried out by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6). This enzyme is responsible for the 4-hydroxylation of this compound, a major metabolic pathway. The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the metabolism and clinical response to this compound. Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

Table 2: Pharmacokinetics of a Single Oral Dose of Debrisoquine (10 mg) in Different CYP2D6 Metabolizer Phenotypes

| Parameter | Poor Metabolizer (PM) | Extensive Metabolizer (EM) | Ultrarapid Metabolizer (UM) | Reference |

| Debrisoquine | ||||

| Cmax (ng/mL) | 18.8 ± 6.9 | 12.8 ± 3.8 | 6.4 ± 2.1 | |

| AUC0-24h (ng·h/mL) | 283 ± 104 | 108 ± 35 | 42 ± 15 | |

| t1/2 (h) | 18.9 ± 5.6 | 7.6 ± 2.1 | 4.8 ± 1.3 | |

| 4-hydroxydebrisoquine | ||||

| Cmax (ng/mL) | 1.2 ± 0.5 | 15.6 ± 5.1 | 25.4 ± 8.7 | |

| AUC0-24h (ng·h/mL) | 15 ± 7 | 189 ± 62 | 312 ± 105 | |

| Metabolic Ratio (Debrisoquine/4-hydroxydebrisoquine in 8h urine) | >12.6 | 0.1 - 1.0 | <0.1 |

Note: The values presented are illustrative and can vary between studies.

Monoamine Oxidase (MAO)

This compound has also been shown to be a selective inhibitor of intraneuronal monoamine oxidase (MAO). This inhibition of MAO can lead to an increase in the levels of norepinephrine within the neuron, which may initially cause a transient sympathomimetic effect before the onset of the neuron-blocking action. However, the primary antihypertensive effect is attributed to the adrenergic neuron blockade. The inhibition of platelet MAO by this compound is extensive and occurs at low therapeutic plasma concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Norepinephrine Transporter (NET) Uptake Assay

Objective: To determine the inhibitory effect of this compound on norepinephrine uptake into cells expressing the norepinephrine transporter.

Materials:

-

Cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells).

-

Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like G418).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4).

-

Radiolabeled norepinephrine ([³H]-NE).

-

Unlabeled norepinephrine.

-

This compound and reference NET inhibitors (e.g., desipramine).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture: Culture HEK293-hNET cells to confluence in appropriate culture vessels.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.

-

Inhibitor Incubation: Add assay buffer containing various concentrations of this compound or a reference inhibitor to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of [³H]-NE (typically at a concentration close to its Km for NET). For non-specific uptake determination, a high concentration of a potent NET inhibitor is added.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly aspirating the assay buffer and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a detergent-based buffer). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage inhibition of specific [³H]-NE uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CYP2D6-Mediated Metabolism Assay

Objective: To determine the kinetic parameters of this compound metabolism by CYP2D6.

Materials:

-

Human liver microsomes (from a donor with known CYP2D6 genotype) or recombinant human CYP2D6 enzyme.

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

This compound.

-

4-hydroxydebrisoquine standard.

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Acetonitrile or other suitable organic solvent for reaction termination.

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection.

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes or recombinant CYP2D6, NADPH regenerating system, and incubation buffer.

-

Reaction Initiation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding this compound at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.

-

HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the formation of 4-hydroxydebrisoquine.

-

Data Analysis: Plot the rate of 4-hydroxydebrisoquine formation against the this compound concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

References

Debrisoquin's Impact on Adrenergic Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Debrisoquin is a potent adrenergic neuron-blocking agent with a multifaceted mechanism of action that significantly alters the function of the sympathetic nervous system. Primarily known for its antihypertensive effects, this compound's actions are centered on the presynaptic adrenergic nerve terminal. It competitively inhibits the norepinephrine transporter (NET), leading to decreased uptake of norepinephrine from the synaptic cleft. Following transport into the neuron, it is sequestered in synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2), where it displaces and depletes norepinephrine stores. This dual action of uptake inhibition and vesicular depletion culminates in a profound reduction of norepinephrine release upon neuronal stimulation. Furthermore, this compound is a competitive inhibitor of both monoamine oxidase A (MAO-A) and MAO-B, enzymes critical for the degradation of catecholamines. This guide provides a comprehensive overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action

This compound's primary effect on adrenergic neurons is the blockade of neurotransmission. This is achieved through a series of steps that disrupt the normal lifecycle of norepinephrine (NE) within the presynaptic terminal.

-

Uptake via Norepinephrine Transporter (NET): this compound is a substrate for the norepinephrine transporter (NET), also known as uptake-1. It is actively transported from the synaptic cleft into the cytoplasm of the adrenergic neuron. This process is competitive with norepinephrine itself[1].

-

Vesicular Sequestration via VMAT2: Once inside the neuron, this compound is recognized and transported into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). This transporter is responsible for packaging monoamines into vesicles for storage and subsequent release[2][3].

-

Depletion of Norepinephrine Stores: this compound's accumulation within synaptic vesicles displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores. The displaced norepinephrine in the cytoplasm is then susceptible to degradation by monoamine oxidase[2][3].

-

Inhibition of Norepinephrine Release: this compound also directly inhibits the release of norepinephrine from the nerve terminal in response to an action potential. The precise mechanism for this inhibition is not fully elucidated but is thought to involve a stabilizing effect on the vesicular membrane or interference with the exocytosis machinery.

-

Inhibition of Monoamine Oxidase (MAO): this compound is a competitive and reversible inhibitor of both MAO-A and MAO-B. This inhibition can lead to an increase in the cytoplasmic levels of monoamines that have not been degraded.

Quantitative Data

The following tables summarize key quantitative data regarding the effects of this compound on various molecular and physiological parameters.

Table 1: Inhibitory Activity of this compound on Monoamine Oxidase (MAO)

| Enzyme | Substrate | Tissue Source | Ki (µM) | Reference |

| MAO-A | Kynuramine | Human Placenta | 0.5 | |

| MAO-B | Kynuramine | Human Liver | 8.8 |

Table 2: Clinical Efficacy of this compound in Hypertension

| Daily Dose (mg) | Number of Patients | Mean Fall in Standing Systolic Blood Pressure (mm Hg) | Correlation with Plasma this compound Concentration (r-value) | Reference |

| 40 | 11 | 0.3 - 44.4 | +0.82 |

Table 3: Effect of this compound on Urinary Catecholamine Metabolites in Hypertensive Patients

| Metabolite | Change After Chronic Treatment | Reference |

| Vanillylmandelic acid (VMA) | Significant decrease (15.3 ± 2.8 to 6.7 ± 1.9 µmol/24h) | |

| Norepinephrine | Significant decrease (199.0 ± 105.8 to 125.2 ± 43.3 nmol/24h) | |

| Normetanephrine/Norepinephrine Ratio | Increased (10.4 ± 6.1 to 17.1 ± 5.1) |

Table 4: this compound Accumulation in Human Platelets (In Vivo Model for Neuronal Uptake)

| Parameter | Value | Reference |

| Platelet rich plasma / plasma concentration ratio (chronic dosing) | 2.93 | |

| Inhibition of platelet uptake by amitriptyline (75 mg) | 40 ± 14% | |

| Pre-dose platelet / plasma concentration ratio (chronic dosing) | 8.52 ± 4.29 |

Experimental Protocols

Norepinephrine Uptake Inhibition Assay

This protocol is adapted from methodologies used for assessing the activity of norepinephrine reuptake inhibitors in cell culture systems.

Objective: To determine the inhibitory potency (IC50) of this compound on the norepinephrine transporter (NET).

Materials:

-

Human neuroblastoma cell line expressing NET (e.g., SK-N-SH) or HEK293 cells stably transfected with hNET.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

[³H]-Norepinephrine (radiolabeled).

-

This compound solutions of varying concentrations.

-

Reference NET inhibitor (e.g., desipramine) for determining non-specific uptake.

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture: Plate the cells in 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Initiation of Uptake: Add a fixed concentration of [³H]-Norepinephrine to each well to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 10-20 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on a continuous spectrophotometric method for measuring MAO activity.

Objective: To determine the inhibitory constant (Ki) of this compound for MAO-A and MAO-B.

Materials:

-

Source of MAO-A (e.g., human placental mitochondria) and MAO-B (e.g., human liver mitochondria).

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Substrate for MAO-A (e.g., kynuramine) and MAO-B (e.g., benzylamine).

-

This compound solutions of varying concentrations.

-

Spectrophotometer.

Procedure:

-

Enzyme Preparation: Prepare mitochondrial fractions from the respective tissues.

-

Assay Mixture: In a cuvette, prepare an assay mixture containing the assay buffer and the appropriate MAO enzyme source.

-

Inhibitor Addition: Add varying concentrations of this compound to the cuvettes and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Spectrophotometric Measurement: Continuously monitor the change in absorbance at the appropriate wavelength (e.g., 316 nm for the formation of 4-hydroxyquinoline from kynuramine, or 250 nm for the formation of benzaldehyde from benzylamine) over time.

-

Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Determine the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots. Calculate the Ki value from the data.

Subcellular Fractionation for this compound Distribution Analysis

This protocol outlines a general procedure for subcellular fractionation to investigate the localization of drugs within different cellular compartments.

Objective: To determine the relative concentration of this compound in different subcellular fractions of adrenergic neurons (e.g., cytoplasm, synaptic vesicles).

Materials:

-

Cultured sympathetic neurons or tissue rich in adrenergic nerve terminals (e.g., heart, vas deferens).

-

Homogenization buffer.

-

Sucrose solutions of varying densities for gradient centrifugation.

-

Ultracentrifuge and appropriate rotors.

-

Method for quantifying this compound (e.g., HPLC with UV or fluorescence detection, or LC-MS/MS).

Procedure:

-

Cell/Tissue Homogenization: Homogenize the cells or tissue in a hypotonic buffer to disrupt the plasma membrane while keeping organelles intact.

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.

-

Centrifuge the resulting supernatant at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

-

Centrifuge the subsequent supernatant at a high speed (e.g., 100,000 x g) to pellet microsomes (including synaptic vesicles). The final supernatant represents the cytosolic fraction.

-

-

Synaptic Vesicle Purification (Optional): For higher purity, the microsomal pellet can be further fractionated on a sucrose density gradient.

-

This compound Extraction: Extract this compound from each fraction using an appropriate organic solvent.

-

Quantification: Analyze the this compound content in each fraction using a validated analytical method.

-

Data Analysis: Express the amount of this compound in each fraction relative to the total protein content of that fraction to determine its subcellular distribution.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action on Adrenergic Neuron

Caption: Mechanism of this compound action on the adrenergic neuron.

Experimental Workflow for Norepinephrine Uptake Inhibition Assay

References

The Discovery and History of Debrisoquin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debrisoquin, a guanidinium-based compound, was initially developed as an antihypertensive agent in the mid-20th century. Its clinical use, however, unveiled a remarkable variability in patient response, which led to a groundbreaking discovery in pharmacology: the genetic polymorphism of drug metabolism. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound. It details its synthesis, mechanism of action as an adrenergic neuron blocker, and its pivotal role in the elucidation of the cytochrome P450 CYP2D6 enzyme's function and genetic variations. The guide includes a compilation of quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways, serving as a comprehensive resource for researchers in pharmacology, drug metabolism, and pharmacogenetics.

Introduction

This compound (3,4-dihydro-1H-isoquinoline-2-carboximidamide) is a pharmaceutical compound that holds a significant place in the history of medicine, not primarily for its therapeutic success, but for its instrumental role in the birth of pharmacogenetics.[1] Initially synthesized and investigated for the treatment of hypertension, its inconsistent efficacy and side-effect profile in patient populations became a scientific puzzle.[2][3] The resolution of this puzzle led to the discovery of the polymorphic nature of the drug-metabolizing enzyme CYP2D6, a cornerstone of modern personalized medicine.[4][5] This guide delves into the technical details of this compound's journey from a potential antihypertensive to a crucial tool in understanding individual differences in drug metabolism.

Discovery and Development

The quest for novel antihypertensive agents in the mid-20th century led to the exploration of various chemical scaffolds. This compound, a derivative of guanidine, emerged from research programs aimed at developing drugs that could modulate the sympathetic nervous system to control blood pressure.

Synthesis

The synthesis of this compound can be achieved through the reaction of 1,2,3,4-tetrahydroisoquinoline with aminoiminomethanesulfonic acid.

Experimental Protocol: Synthesis of this compound

-

Reactants: 1,2,3,4-tetrahydroisoquinoline (0.013 mol) and aminoiminomethanesulfonic acid (0.01 mol).

-

Procedure:

-

The reactants are combined at ambient temperature.

-

The reaction is allowed to proceed to completion.

-

The reaction mixture is then diluted with acetonitrile.

-

The solution is cooled to induce precipitation of the product.

-

The solid this compound product is collected by filtration.

-

Early Clinical Investigations for Hypertension

Clinical trials in the 1960s and 1970s investigated this compound sulfate for the treatment of moderate to severe hypertension. These studies demonstrated its efficacy in lowering blood pressure in some patients. However, the response was highly variable, with some individuals experiencing significant blood pressure reduction while others showed little to no effect, even at similar doses.

A study involving 13 hypertensive patients receiving a daily dose of 40 mg of this compound highlighted this variability, with the fall in mean standing systolic blood pressure ranging from 0-3 to 44-4 mm Hg. This variability was a crucial observation that prompted further investigation into the drug's disposition and metabolism.

Mechanism of Action as an Antihypertensive Agent

This compound exerts its antihypertensive effect by acting as an adrenergic neuron-blocking agent, similar in its mechanism to guanethidine. It interferes with the release of norepinephrine from sympathetic nerve terminals.

The key steps in its mechanism of action are:

-

Uptake into Adrenergic Neurons: this compound is actively transported into the presynaptic adrenergic neuron by the norepinephrine transporter (NET).

-

Vesicular Sequestration: Once inside the neuron, it is concentrated in the norepinephrine storage vesicles.

-

Inhibition of Norepinephrine Release: this compound inhibits the release of norepinephrine in response to nerve impulses, leading to a reduction in sympathetic tone, decreased peripheral resistance, and a lowering of blood pressure.

The Discovery of Pharmacogenetic Variation

The inconsistent clinical outcomes with this compound led researchers to investigate its metabolism. These investigations, particularly the work of Mahgoub, Idle, and Smith in the 1970s, revealed that the 4-hydroxylation of this compound was polymorphic, meaning it varied significantly among individuals due to genetic differences. This was a landmark discovery that laid the foundation for the field of pharmacogenetics.

It was established that the metabolism of this compound is primarily mediated by the cytochrome P450 enzyme CYP2D6. Genetic variations in the CYP2D6 gene result in different enzyme activity levels, leading to distinct metabolizer phenotypes.

Metabolizer Phenotypes

The population can be categorized into several groups based on their ability to metabolize this compound:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity.

-

Poor Metabolizers (PMs): Individuals with deficient or absent CYP2D6 activity, leading to slower metabolism, higher plasma concentrations of the parent drug, and a greater risk of adverse effects. This is an autosomal recessive trait.

-

Intermediate Metabolizers (IMs): Individuals with decreased CYP2D6 activity.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, resulting in very high enzyme activity and rapid metabolism of the drug.

CYP2D6 Phenotyping

The discovery of these phenotypes established this compound as a crucial probe drug for determining an individual's CYP2D6 activity. The standard method for phenotyping involves administering a single oral dose of this compound and measuring the urinary metabolic ratio (MR) of this compound to its main metabolite, 4-hydroxydebrisoquine.

Experimental Protocol: CYP2D6 Phenotyping with this compound

-

Subject Preparation: Subjects should fast overnight before the administration of this compound.

-

Drug Administration: A single oral dose of 10 mg this compound is administered.

-

Urine Collection: Urine is collected for a period of 8 hours post-administration.

-

Sample Analysis: The concentrations of this compound and 4-hydroxydebrisoquine in the urine are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Metabolic Ratio Calculation: The MR is calculated as the molar ratio of this compound to 4-hydroxydebrisoquine.

-

Phenotype Classification:

-

Poor Metabolizer (PM): MR > 12.6

-

Extensive Metabolizer (EM): MR < 12.6

-

Experimental Protocol: HPLC Analysis of this compound and 4-hydroxydebrisoquine in Urine

This protocol is based on a validated HPLC method with fluorescence detection.

-

Sample Preparation:

-

Take 400 µL of urine.

-

Add an internal standard (e.g., metoprolol).

-

Perform solid-phase extraction for sample cleanup and concentration.

-

-

Chromatographic Conditions:

-

Column: 5-µm CN-reverse-phase column (e.g., Shimpack, 250 x 4.6 mm).

-

Mobile Phase: 0.25 M acetate buffer (pH 5.0) and acetonitrile (9:1, v/v).

-

Flow Rate: 0.7 ml/min.

-

Detection: Fluorescence detector with excitation at λ = 210 nm and emission at λ = 290 nm.

-

-

Quantification: Determine the concentrations of this compound and 4-hydroxydebrisoquine by comparing their peak areas to those of a standard curve.

Quantitative Data

The pharmacokinetic parameters of this compound are significantly influenced by the CYP2D6 phenotype. The following tables summarize key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of this compound in Different CYP2D6 Metabolizer Phenotypes

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Reference(s) |

| Metabolic Ratio (MR) | > 12.6 | < 12.6 | Very low (e.g., < 0.2) | |

| Plasma Half-life (t½) | Significantly longer | Shorter | Very short | |

| Oral Clearance (CL/F) | Significantly lower | Higher | Very high | |

| Urinary Excretion of Unchanged this compound | High | Low | Very low | |

| Urinary Excretion of 4-hydroxydebrisoquine | Very low | High | Very high |

Table 2: Population Frequencies of CYP2D6 Poor Metabolizer Phenotype

| Population | Frequency of PMs | Reference(s) |

| Caucasians | 7-10% | |

| Asians | 1-2% | |

| Africans/African Americans | Variable, generally lower than Caucasians |

Signaling Pathways and Experimental Workflows

This compound Metabolic Pathway

The primary metabolic pathway of this compound is 4-hydroxylation, catalyzed by CYP2D6. Other minor metabolites have also been identified.

Experimental Workflow for CYP2D6 Phenotyping

The process of determining an individual's CYP2D6 phenotype using this compound follows a structured workflow.

Conclusion

The story of this compound is a compelling example of how unexpected clinical observations can lead to fundamental scientific breakthroughs. While its utility as an antihypertensive agent was limited by its variable pharmacokinetics, its role as a research tool has been invaluable. The discovery of the genetic polymorphism of CYP2D6, facilitated by the study of this compound, revolutionized our understanding of drug metabolism and paved the way for the development of personalized medicine. This technical guide provides a comprehensive overview of the key scientific aspects of this compound, offering valuable information for researchers and professionals in the fields of pharmacology, drug development, and pharmacogenetics. The detailed protocols and compiled data serve as a practical resource for further investigation into the fascinating interplay between genetics and drug response.

References

- 1. Brief Overview of the Emergence of Pharmacogenetics [precisiondiagnostics.co]

- 2. Why hypertensive patients vary in their response to oral debrisoquine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Why hypertensive patients vary in their response to oral debrisoquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. sutori.com [sutori.com]

An In-Depth Technical Guide to the Chemical Synthesis of Debrisoquine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debrisoquine, an antihypertensive agent, is a guanidine derivative that acts as an adrenergic neuron-blocking drug. Its synthesis is of significant interest to medicinal chemists and pharmaceutical development professionals. This technical guide provides a detailed overview of the primary chemical synthesis pathways for Debrisoquine, complete with experimental protocols, quantitative data, and visual representations of the synthetic routes.

Core Synthetic Pathways

The most common and well-documented synthetic routes to Debrisoquine (3,4-dihydro-1H-isoquinoline-2-carboximidamide) commence with the readily available starting material, 1,2,3,4-tetrahydroisoquinoline. The core of the synthesis involves the introduction of a guanidino group onto the nitrogen atom of the tetrahydroisoquinoline ring. Two primary methods for this guanidinylation step have been established: reaction with aminoiminomethanesulfonic acid and reaction with S-methylisothiourea sulfate.

A potential alternative starting point for the synthesis of related structures involves 2-aminobenzonitrile, which can be a precursor to intermediates that could theoretically be cyclized and guanidinylated, though this is less commonly reported for Debrisoquine itself.

Pathway 1: Guanidinylation of 1,2,3,4-Tetrahydroisoquinoline with Aminoiminomethanesulfonic Acid

This pathway offers a direct method for the synthesis of Debrisoquine. The reaction involves the treatment of 1,2,3,4-tetrahydroisoquinoline with aminoiminomethanesulfonic acid.

Experimental Protocol:

A detailed experimental protocol for this specific reaction is outlined in U.S. Patent 4,656,291. The general procedure is as follows:

-

Reaction Setup: In a suitable reaction vessel, 1,2,3,4-tetrahydroisoquinoline (0.013 mol) is combined with aminoiminomethanesulfonic acid (0.01 mol).

-

Reaction Conditions: The reaction mixture is stirred at ambient temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is diluted with acetonitrile. The solution is then cooled, which induces the precipitation of the solid product.

-

Purification: The precipitated solid is collected by filtration to yield Debrisoquine.[1] Further purification can be achieved by recrystallization from a suitable solvent system.

Logical Relationship for Pathway 1

Caption: Synthesis of Debrisoquine via Guanidinylation with Aminoiminomethanesulfonic Acid.

Pathway 2: Guanidinylation of 1,2,3,4-Tetrahydroisoquinoline with S-Methylisothiourea Sulfate

This alternative and widely used method for guanidinylation employs S-methylisothiourea sulfate as the reagent. This approach first requires the synthesis of the guanidinylating agent.

Experimental Protocol:

Step 2a: Synthesis of S-Methylisothiourea Sulfate

A robust and high-yield protocol for the synthesis of S-methylisothiourea sulfate is available from Organic Syntheses.

-

Reaction Setup: In a 2-liter round-bottomed flask, 152 g (2 moles) of finely divided thiourea is mixed with 70 mL of water. To this suspension, 138 g (1.1 moles) of technical grade methyl sulfate is added. The flask is immediately fitted with a long reflux condenser.

-

Reaction Conditions: The reaction is allowed to proceed spontaneously, with occasional cooling if the reaction becomes too vigorous. After the initial exothermic reaction subsides, the mixture is refluxed for one hour, during which crystallization of the product occurs.

-

Work-up and Isolation: The mixture is cooled, and 200 mL of 95% ethyl alcohol is added. The crystalline product is collected by suction filtration.

-

Purification: The collected solid is washed twice with 100 mL portions of 95% ethyl alcohol and then air-dried. This procedure typically yields 190 g of S-methylisothiourea sulfate. A second crop of crystals (around 43 g) can be obtained by concentrating the alcoholic filtrate. The total yield is in the range of 79-84%.

Step 2b: Synthesis of Debrisoquine Sulfate

-

Reaction Setup: In a suitable reaction vessel, 1,2,3,4-tetrahydroisoquinoline is dissolved in a suitable solvent, such as water or a lower alcohol.

-

Reaction Conditions: An aqueous solution of S-methylisothiourea sulfate is added to the solution of 1,2,3,4-tetrahydroisoquinoline. The reaction mixture is then refluxed. The progress of the reaction can be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with a base, such as sodium hydroxide, to neutralize the sulfate salt and liberate the free base of Debrisoquine. The product can then be extracted with an organic solvent.

-

Purification and Salt Formation: The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated. The crude Debrisoquine can be purified by chromatography or recrystallization. To obtain the more stable sulfate salt, the purified free base is dissolved in a suitable solvent and treated with a stoichiometric amount of sulfuric acid. The resulting Debrisoquine sulfate precipitates and can be collected by filtration.

Experimental Workflow for Pathway 2

Caption: Two-stage synthesis of Debrisoquine Sulfate via S-Methylisothiourea Sulfate.

Quantitative Data Summary

| Parameter | Pathway 1 | Pathway 2 (Step 2a) | Pathway 2 (Step 2b) |

| Starting Material | 1,2,3,4-Tetrahydroisoquinoline | Thiourea | 1,2,3,4-Tetrahydroisoquinoline |

| Reagent | Aminoiminomethanesulfonic Acid | Methyl Sulfate | S-Methylisothiourea Sulfate |

| Molar Ratio (Start:Reagent) | 1.3 : 1 | 1.82 : 1 | Not specified |

| Solvent | Not specified (work-up in Acetonitrile) | Water | Water or lower alcohol |

| Temperature | Ambient | Reflux | Reflux |

| Reaction Time | Not specified | 1 hour reflux | Not specified |

| Yield | Not specified | 79-84% | Not specified |

| Purity | Not specified | Not specified | Not specified |

Synthesis of Starting Material: 1,2,3,4-Tetrahydroisoquinoline

A high-yield synthesis of the starting material, 1,2,3,4-tetrahydroisoquinoline, is crucial for the overall efficiency of Debrisoquine production. One effective method is the reduction of isoquinoline.

Experimental Protocol: Catalytic Hydrogenation of Isoquinoline

-

Reaction Setup: Isoquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid, in a high-pressure hydrogenation vessel. A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is added.

-

Reaction Conditions: The vessel is charged with hydrogen gas to a desired pressure (e.g., 3-4 atm). The mixture is then agitated at room temperature or with gentle heating until the theoretical amount of hydrogen has been consumed.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate under reduced pressure.

-

Purification: The resulting crude 1,2,3,4-tetrahydroisoquinoline can be purified by distillation under reduced pressure to yield a colorless oil. High yields, often exceeding 90%, have been reported for this transformation.

Conclusion

The synthesis of Debrisoquine is most practically achieved through the guanidinylation of 1,2,3,4-tetrahydroisoquinoline. Both the aminoiminomethanesulfonic acid and the S-methylisothiourea sulfate routes are viable. The choice of pathway may depend on the availability and cost of reagents, as well as desired scale and purity requirements. The provided experimental protocols and data serve as a comprehensive guide for researchers and professionals in the field of drug development and medicinal chemistry. Further optimization of reaction conditions, particularly for the S-methylisothiourea sulfate pathway, may lead to improved yields and process efficiency.

References

The Pharmacokinetic and Metabolic Profile of Debrisoquine: A Technical Guide

Debrisoquine, an antihypertensive agent, serves as a critical probe drug for evaluating the activity of the polymorphic cytochrome P450 enzyme CYP2D6. Understanding its pharmacokinetic and metabolic pathways is paramount for researchers, scientists, and professionals in drug development, not only for its clinical implications but also for its utility in phenotyping studies. This guide provides an in-depth examination of the absorption, distribution, metabolism, and excretion (ADME) of debrisoquine, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

Pharmacokinetic Properties

Debrisoquine is well-absorbed after oral administration, with peak plasma concentrations of both the parent drug and its primary metabolite occurring approximately 2 hours post-dose, indicating rapid absorption and first-pass metabolism[1]. The elimination of debrisoquine and its metabolites is primarily through renal excretion and is largely complete within 24 to 72 hours[2][3]. The disposition of debrisoquine is significantly influenced by an individual's CYP2D6 genotype[4].

Absorption and Distribution

Following oral administration, debrisoquine is readily absorbed from the gastrointestinal tract[2]. The uptake of debrisoquine into hepatocytes, where it undergoes metabolism, is facilitated by the genetically polymorphic organic cation transporter OCT1. Debrisoquine exhibits low membrane permeability independent of carriers. In the bloodstream, a significant concentration of debrisoquine is found within the platelet-rich fraction, from which it is eliminated slowly.

Metabolism

The metabolism of debrisoquine is a hallmark example of genetic polymorphism in drug metabolism. The primary metabolic pathway is the 4-hydroxylation of debrisoquine to form 4-hydroxydebrisoquine, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. Genetic variations in the CYP2D6 gene lead to distinct phenotypes with varying metabolic capacities:

-

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity who efficiently metabolize debrisoquine.

-

Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, leading to slower metabolism, higher plasma concentrations of debrisoquine, and a lower level of the 4-hydroxy metabolite.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of the CYP2D6 gene, resulting in exceptionally high enzyme activity and rapid metabolism of debrisoquine.

-

Intermediate Metabolizers (IMs): Individuals with decreased but not absent CYP2D6 function.

While 4-hydroxylation is the main route, other minor metabolites have been identified, including 3-, 5-, 6-, 7-, and 8-hydroxydebrisoquine, as well as 3,4-dehydrodebrisoquine. The formation of 3,4-dehydrodebrisoquine occurs from 4-hydroxydebrisoquine. In extensive metabolizers, the 4-hydroxylation of debrisoquine is highly stereoselective, almost exclusively producing the S(+)-4-hydroxydebrisoquine enantiomer. In contrast, poor metabolizers exhibit a marked loss of this enantioselectivity.

Excretion

Debrisoquine and its metabolites are primarily excreted in the urine. The renal clearance of both debrisoquine and 4-hydroxydebrisoquine is not constant and may involve active, saturable tubular secretion.

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters for debrisoquine and its primary metabolite, 4-hydroxydebrisoquine.

| Parameter | Debrisoquine | 4-Hydroxydebrisoquine | Reference |

| Elimination Half-Life (from urine, mean ± s.d.) | 16.2 ± 5.7 h | 9.6 ± 3.7 h | |

| Renal Clearance (multiple dosing, mean ± s.d.) | 282 ± 88 ml/min | 371 ± 178 ml/min | |

| Peak Plasma Concentration (Time to) | ~2 h | ~2 h |

Table 1: General Pharmacokinetic Parameters of Debrisoquine and 4-Hydroxydebrisoquine.

| CYP2D6 Phenotype | Debrisoquine Urinary Recovery (% of dose) | 4-Hydroxydebrisoquine Urinary Excretion | Reference |

| Poor Metabolizers (PM) | Essentially complete | Low | |

| Extensive Metabolizers (EM) | Lower than PMs | Higher than PMs | |

| Ultrarapid Metabolizers (UM) (with 13 CYP2D6*2 genes) | Zero | Increased according to the number of functional genes |

Table 2: Urinary Excretion of Debrisoquine and 4-Hydroxydebrisoquine Based on CYP2D6 Phenotype.

| Metabolite | Urinary Excretion in EMs (% of dose) | Urinary Excretion in PMs (% of dose) | Reference |

| 3,4-Dehydrodebrisoquine | 3.1–27.6% | 0–2.1% | |

| 6-Hydroxydebrisoquine | 0–4.8% | Not detected | |

| 8-Hydroxydebrisoquine | 0–1.3% | Not detected |

Table 3: Urinary Excretion of Minor Debrisoquine Metabolites.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of debrisoquine.

Debrisoquine Phenotyping Protocol

This protocol is used to determine an individual's CYP2D6 metabolic phenotype by calculating the metabolic ratio (MR) of debrisoquine to 4-hydroxydebrisoquine in urine.

Objective: To assess an individual's CYP2D6 hydroxylation capacity.

Materials:

-

Debrisoquine hemisulfate (e.g., 10 mg or 12.8 mg oral dose)

-

Urine collection containers

-

High-Performance Liquid Chromatography (HPLC) system with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

β-glucuronidase (for analysis of glucuronidated metabolites)

Procedure:

-

Administer a single oral dose of debrisoquine hemisulfate to the subject.

-

Collect all urine for a specified period, typically 8 or 24 hours post-dose.

-

Measure the total volume of urine collected.

-

Analyze urine samples for the concentrations of debrisoquine and 4-hydroxydebrisoquine using a validated analytical method such as HPLC-UV or GC-MS. For glucuronidated metabolites, samples are treated with β-glucuronidase prior to analysis.

-

Calculate the metabolic ratio (MR) as the molar ratio of urinary debrisoquine to 4-hydroxydebrisoquine.

Phenotype Classification:

-

Poor Metabolizers (PMs): MR > 12.6 in Caucasian populations.

-

Extensive Metabolizers (EMs): MR < 12.6 in Caucasian populations.

Analytical Methodology: HPLC for Debrisoquine and 4-Hydroxydebrisoquine

Objective: To quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine in urine samples.

Instrumentation:

-

HPLC system with a UV detector set to 210 nm.

Chromatographic Conditions:

-

Column: C18 extraction column.

-

Flow Rate: 0.8 mL/min.

-

Mobile Phase: Specific composition to be optimized for separation.

Sample Preparation:

-

Urine samples are centrifuged to remove particulate matter.

-

An aliquot of the supernatant is injected into the HPLC system.

Data Analysis:

-

Peak areas of debrisoquine and 4-hydroxydebrisoquine are used to determine their concentrations based on a standard curve.

-

The coefficients of variation should be less than 4% for both compounds.

Signaling and Metabolic Pathway Visualizations

The following diagrams illustrate the key pathways involved in the metabolism of debrisoquine and a typical experimental workflow for phenotyping.

Caption: Metabolic pathways of debrisoquine.

Caption: Experimental workflow for CYP2D6 phenotyping using debrisoquine.

Conclusion

The pharmacokinetics and metabolism of debrisoquine are intricately linked to the genetic polymorphism of the CYP2D6 enzyme. Its primary metabolic pathway, 4-hydroxylation, serves as a reliable indicator of CYP2D6 activity, making debrisoquine an invaluable tool in pharmacogenetic research and clinical pharmacology. The significant inter-individual variability in debrisoquine metabolism underscores the importance of personalized medicine approaches. A thorough understanding of its ADME properties, supported by robust experimental protocols and quantitative data, is essential for its continued use in advancing our knowledge of drug metabolism and for the development of safer and more effective therapeutic strategies.

References

- 1. The disposition of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Principle of CYP2D6 Phenotyping with Debrisoquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The polymorphic nature of the Cytochrome P450 2D6 (CYP2D6) enzyme is a critical factor in inter-individual variations in drug metabolism, efficacy, and toxicity. Debrisoquine, an adrenergic neuron-blocking agent, serves as a classic probe drug for determining an individual's CYP2D6 metabolic phenotype. This guide provides a comprehensive technical overview of the principles and methodologies underlying CYP2D6 phenotyping using debrisoquine. It details the metabolic pathway, experimental protocols for in-vivo assessment, analytical quantification of debrisoquine and its primary metabolite, and the classification of metabolic phenotypes. This document is intended to be a resource for researchers, scientists, and drug development professionals involved in pharmacogenetics and personalized medicine.

The Core Principle: Debrisoquine Metabolism and Genetic Polymorphism

The fundamental principle of CYP2D6 phenotyping with debrisoquine lies in the enzyme's primary role in its metabolism. Debrisoquine is extensively metabolized in the liver to its major, pharmacologically inactive metabolite, 4-hydroxydebrisoquine, almost exclusively by the CYP2D6 enzyme.[1] The rate of this conversion directly reflects the functional capacity of an individual's CYP2D6 enzymes.

The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles.[2] These genetic variations can result in the production of enzymes with a range of activities, from completely non-functional to ultra-rapid. Consequently, the in-vivo metabolism of debrisoquine varies significantly among individuals, forming the basis for their classification into distinct phenotype groups.

The extent of debrisoquine metabolism is quantified by the Metabolic Ratio (MR) , which is the ratio of the molar concentration of unchanged debrisoquine to its 4-hydroxydebrisoquine metabolite excreted in the urine over a specified period.[1] This ratio is a direct and reliable measure of an individual's CYP2D6 metabolic capacity.

Debrisoquine Metabolic Pathway

Debrisoquine undergoes hydroxylation at the 4-position of its aromatic ring, a reaction catalyzed by CYP2D6. While other minor metabolites have been identified, the 4-hydroxylation pathway is the most significant and is the cornerstone of the phenotyping assay.

Figure 1: Metabolic Pathway of Debrisoquine by CYP2D6

CYP2D6 Phenotype Classification

Based on the debrisoquine metabolic ratio, individuals are categorized into four main phenotype groups, which correlate with their underlying CYP2D6 genotype and predicted enzyme activity.

| Phenotype Category | Description | Typical Debrisoquine Metabolic Ratio (MR) |

| Poor Metabolizer (PM) | Individuals with two non-functional CYP2D6 alleles, leading to a significant deficiency in enzyme activity. | > 12.6 |

| Intermediate Metabolizer (IM) | Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity. | 1.0 - 12.6 |

| Normal Metabolizer (NM) | Previously referred to as Extensive Metabolizers (EM), these individuals have two functional CYP2D6 alleles and exhibit normal enzyme activity. | 0.1 - 1.0 |

| Ultrarapid Metabolizer (UM) | Individuals with multiple copies of functional CYP2D6 alleles, leading to significantly increased enzyme activity. | < 0.1 |

Note: The specific MR cut-off values can show some variation across different populations and studies. The value of 12.6 is a well-established antimode for Caucasian populations to distinguish between Poor and Extensive (Normal) Metabolizers.[1]

Experimental Protocol for Debrisoquine Phenotyping

The following outlines a typical experimental workflow for determining an individual's CYP2D6 phenotype using debrisoquine.

Figure 2: Experimental Workflow for Debrisoquine Phenotyping

Subject Preparation and Dosing

-

Informed Consent: Obtain written informed consent from the study participant.

-

Fasting: The subject should fast overnight prior to the administration of debrisoquine.

-

Drug Administration: A single oral dose of 10 mg debrisoquine sulphate is administered with water.[3] Higher doses, such as 20 mg, have also been used in some studies.

Urine Collection and Sample Processing

-

Pre-dose Urine: A pre-dose urine sample may be collected to serve as a blank.

-

Post-dose Collection: All urine is collected for a period of 8 hours following the administration of debrisoquine.

-

Volume Measurement: The total volume of the 8-hour urine collection is accurately measured.

-

Aliquoting and Storage: A representative aliquot (e.g., 10 mL) of the pooled urine is transferred to a labeled storage tube and frozen at -20°C or lower until analysis.

Analytical Methodology: Quantification of Debrisoquine and 4-Hydroxydebrisoquine

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the simultaneous quantification of debrisoquine and 4-hydroxydebrisoquine in urine.

Sample Preparation

Urine samples typically require a clean-up step to remove interfering substances before HPLC analysis. Solid-phase extraction (SPE) is a commonly employed method.

HPLC Method

The following table provides an example of a typical HPLC method for the analysis of debrisoquine and its metabolite.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., µBondapak C18) |

| Mobile Phase | Isocratic elution with a mixture of a buffer (e.g., 0.1 M sodium dihydrogen phosphate) and an organic modifier (e.g., acetonitrile). A common ratio is 87:13 (v/v). |

| Flow Rate | 0.8 mL/min |

| Detection | UV detection at 210 nm or fluorescence detection (Excitation: 210 nm, Emission: 290 nm) for enhanced sensitivity. |

| Run Time | Typically less than 15 minutes. |

Data Analysis and Interpretation

-

Concentration Determination: The concentrations of debrisoquine and 4-hydroxydebrisoquine in the urine sample are determined from the peak areas in the chromatogram by comparison to a standard curve.

-

Calculation of Metabolic Ratio (MR): The MR is calculated using the following formula:

MR = Molar Concentration of Debrisoquine / Molar Concentration of 4-Hydroxydebrisoquine

-

Phenotype Assignment: The calculated MR is used to classify the individual into one of the four phenotype groups as outlined in Section 4.0.

Clinical and Research Applications

CYP2D6 phenotyping using debrisoquine has significant implications in both clinical practice and drug development:

-

Personalized Medicine: Identifying an individual's CYP2D6 phenotype can help predict their response to a wide range of clinically important drugs that are metabolized by this enzyme, including certain antidepressants, antipsychotics, beta-blockers, and opioids. This allows for dose adjustments to improve efficacy and minimize the risk of adverse drug reactions.

-

Drug Development: In clinical trials, phenotyping subjects for CYP2D6 activity can help explain inter-individual variability in drug pharmacokinetics and response. This information is valuable for optimizing dosing regimens and identifying potential drug-drug interactions.

-

Pharmacogenetic Research: Debrisoquine phenotyping has been instrumental in understanding the genetic basis of drug metabolism and has served as a foundational tool in the field of pharmacogenomics.

Conclusion

CYP2D6 phenotyping with debrisoquine remains a robust and informative method for assessing an individual's drug-metabolizing capacity. The principle is straightforward, relying on the measurement of a simple metabolic ratio that directly reflects the functional activity of the CYP2D6 enzyme. The detailed experimental and analytical protocols provided in this guide offer a framework for the reliable implementation of this important pharmacogenetic test. As the field of personalized medicine continues to advance, the principles established through debrisoquine phenotyping will undoubtedly continue to play a vital role in optimizing drug therapy and improving patient outcomes.

References

- 1. ClinPGx [clinpgx.org]

- 2. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid high-performance liquid chromatographic method for determination of debrisoquine and 4-hydroxy-debrisoquine in urine for CYP2D6 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]

Debrisoquin as a Research Probe for the Organic Cation Transporter 1 (OCT1): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter primarily expressed on the sinusoidal membrane of hepatocytes.[1][2] It plays a crucial role in the hepatic uptake and subsequent metabolism and excretion of a wide array of endogenous and exogenous organic cations, including many therapeutic drugs.[3][4] Debrisoquin, an adrenergic neuron-blocking agent, has emerged as a valuable in vitro and in vivo probe substrate for investigating the function and clinical relevance of OCT1.[5] This technical guide provides a comprehensive overview of the use of this compound as a research tool for OCT1, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Historically, this compound was primarily known as a probe for phenotyping the activity of the cytochrome P450 enzyme CYP2D6. However, due to its positive charge at physiological pH, its entry into hepatocytes for metabolism is dependent on a transporter-mediated process. Subsequent research has unequivocally demonstrated that this compound is a substrate of OCT1, and variations in OCT1 function can significantly impact its pharmacokinetics, independent of CYP2D6 activity.

Quantitative Data Summary

The interaction of this compound with the OCT1 transporter has been characterized by several key quantitative parameters. These values are essential for designing and interpreting experiments, as well as for building predictive pharmacokinetic models.

| Parameter | Value | Cell System | Notes | Reference |

| This compound Uptake Kinetics | ||||

| Michaelis-Menten Constant (Kм) | 5.9 ± 1.5 µM | HEK293 cells overexpressing OCT1 | Represents the substrate concentration at half-maximal transport velocity. | |

| Maximum Velocity (Vmax) | 41.9 ± 4.5 pmol/min/mg protein | HEK293 cells overexpressing OCT1 | The maximum rate of this compound transport at saturating concentrations. | |

| This compound as an Inhibitor | ||||

| Inhibitory Concentration (IC₅₀) vs. MPP+ | 6.2 ± 0.8 µM | HEK293 cells overexpressing OCT1 | Concentration of this compound that inhibits 50% of the uptake of the model OCT1 substrate MPP+. | |

| Membrane Permeability | ||||

| Carrier-Independent Permeability (Pe) | 0.01 x 10⁻⁶ cm/s | Parallel Artificial Membrane Permeability Assay (PAMPA) | Indicates very low passive diffusion across cell membranes. |

Impact of OCT1 Genetic Variants on this compound Transport

Genetic polymorphisms in the SLC22A1 gene can lead to altered or deficient OCT1 function, which in turn affects the transport of this compound. Studies in cells expressing these variants have provided valuable insights into their functional consequences.

| OCT1 Variant | Effect on this compound Uptake | Vmax Reduction (%) | Kм Change | Reference |

| Arg61Cys | Reduced | 63% | No significant change | |

| Gly401Ser | Reduced | 91% | No significant change | |

| Met420del | Reduced | 48% | No significant change | |

| Cys88Arg | Complete lack of uptake | - | - | |

| Gly465Arg | Complete lack of uptake | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound as a probe for OCT1 activity.

In Vitro this compound Uptake Assay in OCT1-Expressing Cells

This protocol describes the measurement of this compound uptake into a monolayer of cells overexpressing the human OCT1 transporter, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials:

-

HEK293 cells stably transfected with human OCT1 (and vector-only transfected control cells)

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection antibiotic)

-

Poly-D-lysine coated 24-well plates

-

Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)

-

Radiolabeled [¹⁴C]-Debrisoquin or non-labeled this compound for LC-MS/MS analysis

-

Stop Solution (ice-cold PBS)

-

Lysis Buffer (e.g., 0.1 M NaOH or 1% Triton X-100)

-

Scintillation cocktail (for radiolabeled substrate)

-

Protein assay reagent (e.g., BCA kit)

Procedure:

-

Cell Seeding: Seed OCT1-expressing HEK293 cells and vector-control cells onto poly-D-lysine coated 24-well plates at a density that allows them to reach confluence on the day of the experiment.

-

Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Preparation for Uptake: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with pre-warmed Uptake Buffer.

-

Pre-incubation: Add 0.5 mL of pre-warmed Uptake Buffer to each well and pre-incubate the plates at 37°C for 10-15 minutes.

-

Initiation of Uptake: Aspirate the pre-incubation buffer and add the this compound-containing Uptake Buffer. For kinetic studies, use a range of this compound concentrations (e.g., 0.5 to 100 µM).

-

Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 30 seconds to 5 minutes) to ensure measurement of the initial uptake rate.

-

Termination of Uptake: To stop the transport process, rapidly aspirate the uptake solution and immediately wash the cells three times with ice-cold Stop Solution.

-

Cell Lysis: Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes at room temperature with gentle shaking.

-

Quantification:

-

Radiolabeled this compound: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-labeled this compound: Analyze the this compound concentration in the cell lysate using a validated LC-MS/MS method.

-

-

Protein Normalization: Use an aliquot of the cell lysate to determine the total protein concentration in each well using a standard protein assay.

-

Data Analysis:

-

Calculate the uptake rate as pmol of this compound per mg of protein per minute.

-

Subtract the uptake in vector-control cells from the uptake in OCT1-expressing cells to determine the net OCT1-mediated transport.

-

For kinetic analysis, plot the net uptake rate against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Kм and Vmax.

-

This compound Inhibition of MPP+ Uptake

This protocol is designed to determine the inhibitory potential of this compound on the transport of a known OCT1 substrate, 1-methyl-4-phenylpyridinium (MPP+).

Materials:

-

Same as for the this compound uptake assay, with the addition of:

-

Radiolabeled [³H]-MPP+

-

A range of concentrations of this compound (inhibitor)

Procedure:

-

Follow steps 1-4 of the this compound Uptake Assay protocol.

-

Initiation of Inhibition Assay: Aspirate the pre-incubation buffer and add the Uptake Buffer containing a fixed concentration of [³H]-MPP+ (typically at or below its Kм value) and varying concentrations of this compound.

-

Incubation: Incubate the plates at 37°C for a defined period (e.g., 1-5 minutes).

-

Follow steps 7-11 of the this compound Uptake Assay protocol (quantifying [³H]-MPP+ instead of this compound).

-

Data Analysis:

-

Calculate the percentage of inhibition of MPP+ uptake at each this compound concentration relative to the uptake in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

While this compound's primary role as a research probe is to directly assess OCT1 transport activity, the function of OCT1 itself is subject to regulation by various signaling pathways. Understanding this regulation is crucial for interpreting experimental results in different cellular contexts.

OCT1 Functional Regulation

The activity of the OCT1 transporter can be modulated by several intracellular signaling cascades. These pathways typically affect the transporter's expression levels or its post-translational modifications, thereby altering its transport capacity.

References

- 1. Dynamic Regulation of Oct1 during Mitosis by Phosphorylation and Ubiquitination | PLOS One [journals.plos.org]

- 2. A general mechanism for transcription regulation by Oct1 and Oct4 in response to genotoxic and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OCT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 5. Regulation Mechanisms of Expression and Function of Organic Cation Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]

Debrisoquin: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Core Applications in Pharmacogenetics and Antihypertensive Research

Introduction

Debrisoquin, a guanidinium compound, was initially developed as an antihypertensive agent.[1] Its clinical application in treating hypertension has been largely superseded by newer drugs with more favorable side-effect profiles.[2] However, this compound has found a lasting and pivotal role in the field of pharmacogenetics as the primary probe drug for phenotyping the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6.[3][4] This enzyme is responsible for the metabolism of a significant portion of clinically used drugs.[5] Understanding an individual's CYP2D6 metabolic capacity, as determined by their response to this compound, is crucial for personalizing drug therapy and minimizing adverse drug reactions. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacogenetics, and the experimental protocols for its use in research and clinical settings.

Antihypertensive Mechanism of Action

This compound exerts its antihypertensive effects by acting as an adrenergic neuron blocking agent. It is actively transported into sympathetic neurons by the norepinephrine transporter (NET). Once inside the neuron, this compound is concentrated in the synaptic vesicles, where it displaces norepinephrine, leading to a gradual depletion of the neurotransmitter stores. Furthermore, this compound inhibits the release of norepinephrine from the nerve terminal in response to an action potential. This reduction in norepinephrine release at the neuroeffector junction leads to a decrease in sympathetic tone, resulting in vasodilation and a lowering of blood pressure.

Signaling Pathway of Norepinephrine Release and Inhibition by this compound

The following diagram illustrates the key steps in norepinephrine release from a sympathetic neuron and the points of intervention by this compound.

Caption: Antihypertensive mechanism of this compound.

Pharmacogenetics of this compound and CYP2D6

The primary clinical and research utility of this compound lies in its role as a selective substrate for the cytochrome P450 2D6 (CYP2D6) enzyme. The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to significant inter-individual variability in enzyme activity. This genetic variation gives rise to distinct phenotypes of drug metabolism:

-

Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They exhibit significantly reduced or absent enzyme activity.

-

Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Individuals with at least one, and usually two, functional CYP2D6 alleles. This is considered the "normal" phenotype.

-

Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 genes, leading to markedly increased enzyme activity.

This compound is primarily metabolized via 4-hydroxylation to its main metabolite, 4-hydroxythis compound, a reaction almost exclusively catalyzed by CYP2D6. The ratio of the amount of unchanged this compound to its 4-hydroxy metabolite excreted in the urine over a specific period is known as the Metabolic Ratio (MR). The MR is a reliable indicator of an individual's CYP2D6 phenotype.

This compound Metabolism Pathway

The metabolic conversion of this compound is a critical step in its use for phenotyping. The following diagram outlines this pathway.

Caption: Metabolic pathway of this compound.

Quantitative Data

The pharmacokinetics of this compound are profoundly influenced by an individual's CYP2D6 genotype. The following tables summarize key quantitative data.

| Phenotype | Typical Genotype(s) | Prevalence in Caucasians | This compound Metabolic Ratio (MR) |

| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4, 4/5, 5/5) | 5-10% | > 12.6 |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele (e.g., 4/41) or two reduced-function alleles (e.g., 10/10) | 10-15% | 1.2 - 12.6 |